6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde
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Overview
Description
6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a synthetic compound with the CAS Number: 937617-11-3. It has a molecular weight of 196.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2O2S/c1-2-12-7-6 (5-11)10-3-4-13-8 (10)9-7/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Antitumor Activity
6-Substituted 5-hydroxymethylimidazo[2,1-b]thiazoles, related to 6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde, have been explored for potential antitumor activities. One study focused on the synthesis of various esters derived from these compounds and evaluated their preliminary activity against P388 leukemia (Andreani, Bonazzi, & Rambaldi, 1980). Similarly, another study synthesized hydrazone derivatives of 5-formylimidazo[2,1-b]thiazoles, including those with different substituents at position 6, to evaluate their antileukemic activity, although significant activity was not observed in preliminary tests (Andreani, Rambaldi, & Bonazzi, 1980).
Antimicrobial and Antifungal Properties
Research has also been conducted on the antimicrobial properties of compounds similar to this compound. A study synthesized a series of compounds for their antibacterial and antifungal activities, notably against bacteria like Escherichia coli and Staphylococcus aureus, and fungi such as Aspergillus niger and Candida albicans (Shetty et al., 2008).
Antiinflammatory and Analgesic Properties
Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates, closely related to the compound , were prepared and evaluated for their antiinflammatory, analgesic, and antipyretic properties. This included an assessment of their ulcerogenic potential, highlighting their therapeutic potential in inflammation-related conditions (Abignente et al., 1983).
Electrophilic Substitution Studies
In the field of organic chemistry, studies have been conducted on the electrophilic substitution of imidazo[2,1-b]thiazoles. This research, involving compounds with various substituents at position 6, provides valuable insights into the reactivity and potential applications of these compounds in synthetic chemistry (O'daly et al., 1991).
Antioxidant Studies
Imidazo[2,1-b]thiazole derivatives have been synthesized and assessed for their antioxidant properties. This research underscores the potential of these compounds in addressing oxidative stress-related health issues (Nikhila, Batakurki, & Yallur, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . These codes correspond to specific hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including dna and enzymes like topoisomerase ii .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with dna and enzymes, causing changes in cellular processes .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may affect dna replication and protein synthesis pathways .
Result of Action
Similar compounds have been shown to cause cell death in cancer cells .
Properties
IUPAC Name |
6-ethoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-2-12-7-6(5-11)10-3-4-13-8(10)9-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPZBUUWHLTNEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N2C=CSC2=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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